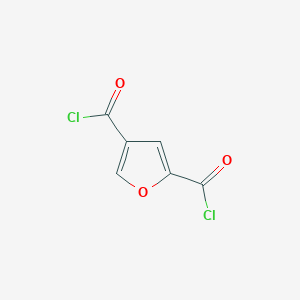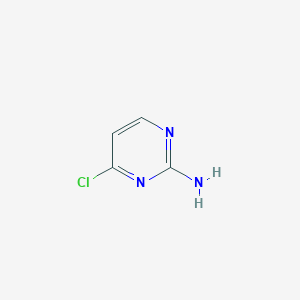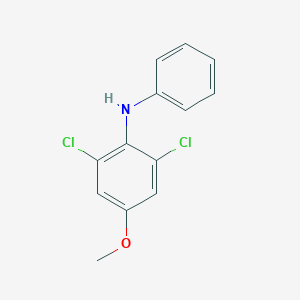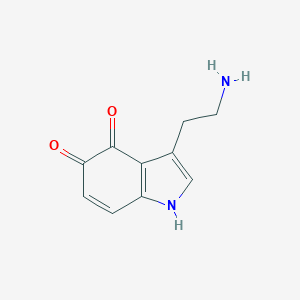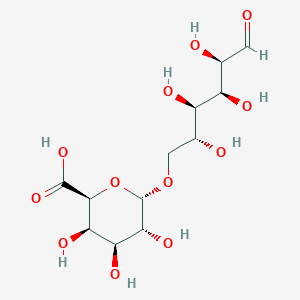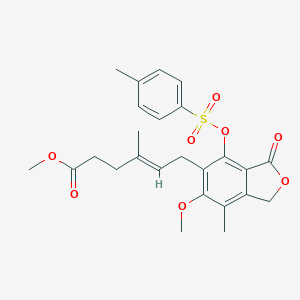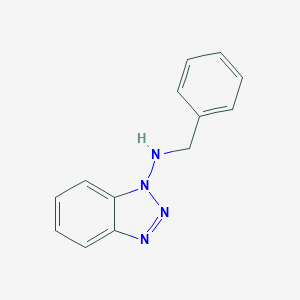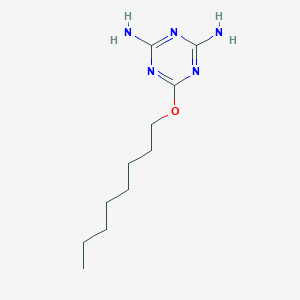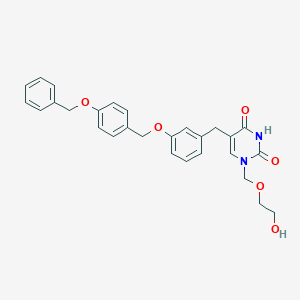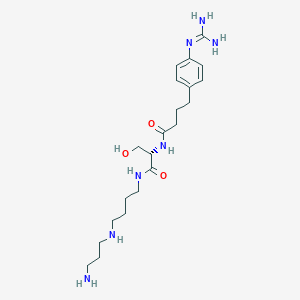
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane, also known as TAT peptide, is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells.
作用機序
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide enters cells through a process called endocytosis, which involves the uptake of extracellular material into cells. Once inside the cell, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is thought to interact with the cytoskeleton and promote the release of its cargo into the cytoplasm or nucleus. The exact mechanism of action of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is still under investigation and is an active area of research.
生化学的および生理学的効果
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been shown to have minimal toxicity and does not affect cell viability. However, the prolonged exposure of cells to 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide can lead to the induction of cellular stress responses and the activation of apoptosis. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been shown to modulate the immune response and has potential applications in immunotherapy.
実験室実験の利点と制限
The use of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide in scientific research has several advantages, including its ability to efficiently deliver various molecules into cells, its low toxicity, and its potential for use in gene therapy and drug delivery systems. However, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has some limitations, including its susceptibility to degradation by proteases and its inability to target specific cell types.
将来の方向性
The future directions for 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide research are numerous and include the development of new delivery systems, the investigation of its mechanism of action, and the exploration of its potential applications in immunotherapy and cancer treatment. Additionally, the development of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide analogs with improved stability and specificity for target cells is an active area of research.
Conclusion:
In conclusion, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has tremendous potential in the field of drug delivery and gene therapy and is an exciting area of research for the future.
合成法
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids onto a solid support. The guanidinophenylbutyric acid is coupled to the amino group of the serine residue, which is then added to the peptide chain. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography.
科学的研究の応用
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been extensively used in scientific research for the delivery of various molecules into cells, including proteins, nucleic acids, and small molecules. This peptide has been shown to efficiently cross the cell membrane and deliver its cargo to the cytoplasm and nucleus of cells. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been used in the development of gene therapy and drug delivery systems.
特性
CAS番号 |
100511-49-7 |
|---|---|
製品名 |
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane |
分子式 |
C21H37N7O3 |
分子量 |
435.6 g/mol |
IUPAC名 |
N-[(2S)-1-[4-(3-aminopropylamino)butylamino]-3-hydroxy-1-oxopropan-2-yl]-4-[4-(diaminomethylideneamino)phenyl]butanamide |
InChI |
InChI=1S/C21H37N7O3/c22-11-4-13-25-12-1-2-14-26-20(31)18(15-29)28-19(30)6-3-5-16-7-9-17(10-8-16)27-21(23)24/h7-10,18,25,29H,1-6,11-15,22H2,(H,26,31)(H,28,30)(H4,23,24,27)/t18-/m0/s1 |
InChIキー |
XERMVRJWJCKFMG-SFHVURJKSA-N |
異性体SMILES |
C1=CC(=CC=C1CCCC(=O)N[C@@H](CO)C(=O)NCCCCNCCCN)N=C(N)N |
SMILES |
C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |
正規SMILES |
C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |
同義語 |
10-(N-(4-(4-guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane N 30 N-30 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



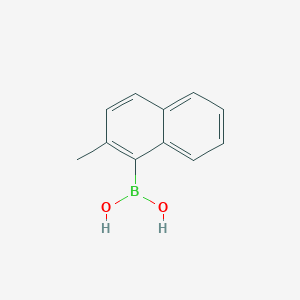
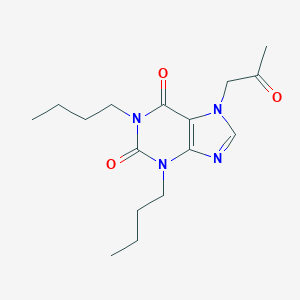
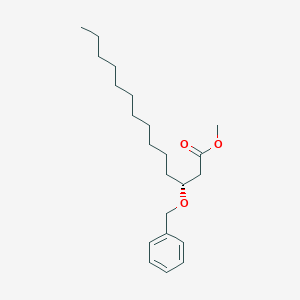
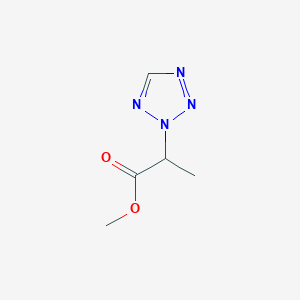
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
